2-methylsulfanyl-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S5/c1-24-17-19-9-7-6-8-13(14(9)27-17)26-15(18-8)21-16-20-12-10(25-16)4-3-5-11(12)28(2,22)23/h3-7H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQFTZYSWBYWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=CC=C5S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine typically involves multi-step organic reactions. One common approach is the condensation of benzothiazole derivatives with thiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The benzothiazole moiety in this compound is known for its anticancer properties. Research indicates that derivatives containing benzothiazole can inhibit RNA and DNA synthesis by binding to specific enzymes. This mechanism is critical in cancer treatment as it can lead to the suppression of tumor growth. For instance, compounds with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of thiazole derivatives. Compounds structurally related to 2-methylsulfanyl-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine have demonstrated efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance anticonvulsant effects .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Benzothiazole derivatives have shown promising results against various bacterial strains. Studies suggest that modifications to the benzothiazole structure can lead to enhanced antibacterial properties, making this compound a candidate for further exploration in antimicrobial drug development .
Biochemical Applications
Enzyme Inhibition Studies
The unique functional groups present in this compound allow it to interact with various enzymes. Research has focused on its ability to inhibit specific pathways involved in disease processes. For example, studies involving enzyme kinetics have demonstrated that this compound can modulate enzyme activity significantly .
Drug Design and Development
The structural characteristics of this compound make it an excellent candidate for drug design. Its ability to interact with biological targets suggests that it could be optimized for better efficacy and reduced side effects through medicinal chemistry techniques such as structure-based drug design .
Material Science Applications
Organic Electronics
Recent advancements in material science have explored the use of thiazole and benzothiazole derivatives in organic electronics. The electronic properties of these compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films enhances their utility in electronic devices .
Data Table: Comparative Analysis of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of benzothiazole derivatives similar to the target compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines when treated with these compounds.
Case Study 2: Anticonvulsant Activity
In another investigation focusing on anticonvulsant activity, researchers synthesized several thiazole derivatives and tested them using the maximal electroshock seizure (MES) model. The results showed that certain analogues exhibited potent anticonvulsant effects comparable to existing medications.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Core Structural Differences
Substituent Effects on Properties
- Electron-Withdrawing vs. Donating Groups: The methylsulfonyl group in the target compound (strong electron-withdrawing) contrasts with the methoxy group in CAS 1251924-95-4 (electron-donating), affecting electronic density and reactivity .
- Solubility and Polarity: The sulfonyl group increases water solubility relative to non-polar analogs like CAS 1251924-95-4 . Fused aromatic systems (target compound) reduce solubility compared to partially saturated derivatives (e.g., tetrahydrobenzothiazoles) .
Biological Activity
The compound 2-methylsulfanyl-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a member of the benzothiazole family known for its diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer potential, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes multiple heterocyclic rings and functional groups. This complexity contributes to its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 358.47 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound functions by inhibiting RNA and DNA synthesis through interaction with specific enzymes. It has been noted that benzothiazole derivatives can induce apoptosis in cancer cells by activating various signaling pathways such as the MAPK/ERK pathway and inhibiting cell cycle progression .
- Case Studies : In vitro studies have demonstrated the cytotoxic effects of similar benzothiazole derivatives against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, a related compound showed over 80% inhibition in MCF-7 cells at a concentration of 10 µM .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties:
- Broad-Spectrum Activity : The compound has shown effectiveness against a range of pathogens including bacteria and fungi. Studies have reported that certain benzothiazole derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
Comparative Table of Biological Activities
| Activity Type | Description | Example Compounds | Effectiveness |
|---|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | 2-Methylsulfanyl derivatives | >80% inhibition in MCF-7 |
| Antimicrobial | Effective against bacteria and fungi | Benzothiazole derivatives | MIC 32 µg/mL for E. coli |
| Anti-inflammatory | Reduces inflammation markers | Related thiazole compounds | Notable reduction in cytokines |
The biological activities attributed to this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in nucleic acid synthesis.
- Reactive Metabolites : The formation of reactive metabolites from the benzothiazole moiety can lead to cellular damage in pathogens.
- Signal Transduction Modulation : It may alter signaling pathways related to cell proliferation and apoptosis .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step heterocyclic coupling, often requiring regioselective thiazole-amine bond formation. Challenges include steric hindrance from methylsulfonyl groups and competing side reactions. Optimization strategies:
- Use ultrasonication to enhance reaction kinetics and reduce aggregation (e.g., DMAP in DCM for heteroaryl coupling) .
- Employ chloroacetamide intermediates for controlled N-acylation, as demonstrated in similar thiazole-amine syntheses .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize by-products .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
A combination of spectral and elemental analysis is critical:
- IR spectroscopy to confirm functional groups (e.g., C=N stretches at ~1620 cm⁻¹, S=O at ~1340 cm⁻¹) .
- ¹H/¹³C NMR to resolve aromatic proton environments and confirm regiochemistry (e.g., distinct shifts for methylsulfonyl vs. methylsulfanyl groups) .
- Mass spectrometry (FABMS) to verify molecular weight and fragmentation patterns (e.g., m/z 466 for a related benzothiazol-amine derivative) .
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Q. How can solubility issues in aqueous or organic solvents be addressed for in vitro assays?
- Use polar aprotic solvents (e.g., DMF, DMSO) for initial dissolution, followed by dilution in buffered solutions .
- Modify substituents (e.g., sulfonyl groups) to enhance hydrophilicity, as seen in sulfonamide-based analogs .
Advanced Research Questions
Q. What computational strategies are recommended to predict this compound’s biological targets or structure-activity relationships (SAR)?
- Perform molecular docking using crystal structures of target proteins (e.g., phosphodiesterases or antimicrobial enzymes) to assess binding affinity. Prioritize residues interacting with the thiazolo-benzothiazole core .
- Conduct QSAR modeling by correlating electronic parameters (e.g., Hammett constants of substituents) with bioactivity data from analogs .
- Validate predictions with molecular dynamics simulations to evaluate stability of ligand-receptor complexes .
Q. How can contradictions in biological activity data across assay systems be resolved?
- Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability .
- Perform dose-response curves and calculate IC₅₀/EC₅₀ values to compare potency thresholds .
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
Q. What experimental approaches are suitable for studying this compound’s environmental fate and ecotoxicology?
- Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Measure bioaccumulation potential via octanol-water partition coefficients (log P) .
- Assess biotic/abiotic degradation using HPLC-MS to track metabolite formation in soil/water systems .
- Evaluate ecotoxicity using model organisms (e.g., Daphnia magna) and standardized OECD guidelines .
Q. How can regioselectivity challenges in modifying the thiazolo-benzothiazole core be addressed?
- Use directed ortho-metalation to introduce substituents at specific positions, leveraging the electron-withdrawing nature of sulfonyl groups .
- Employ cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated intermediates for precise functionalization .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?
- Re-examine sample purity via HPLC and confirm solvent/deuterated solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
- Compare with crystallographic data (e.g., bond lengths/angles from XRD) to validate structural assignments. For example, intramolecular H-bonds may cause unexpected proton shifts .
Q. What methodologies can reconcile discrepancies in reported synthetic yields for similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
